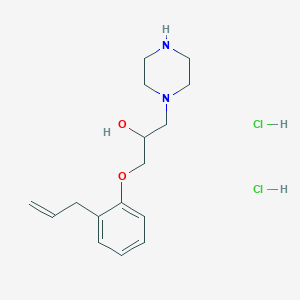
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride, also known as alprenolol, is the β-adrenergic receptor . This receptor plays a crucial role in regulating cardiovascular functions, including heart rate and blood pressure .
Mode of Action
Alprenolol acts as a non-selective beta-blocker , meaning it binds to both β1 and β2 adrenergic receptors . By binding to these receptors, alprenolol inhibits the effects of epinephrine and norepinephrine, hormones that typically increase heart rate and blood pressure .
Biochemical Pathways
Upon binding to β-adrenergic receptors, alprenolol inhibits the production of cyclic adenosine monophosphate (cAMP), a molecule that promotes the release of stored glucose and fatty acids and increases heart rate and contractility . This inhibition leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Alprenolol is characterized by its nonpolar and hydrophobic properties, with low to moderate lipid solubility . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Propriétés
Numéro CAS |
1185304-87-3 |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18;/h2-4,6-7,15,17,19H,1,5,8-13H2;1H |
Clé InChI |
SXFLTSIWGVHRCB-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |
SMILES canonique |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















